molecular formula C22H21NO2S B2578805 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-55-0

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B2578805
CAS No.: 331460-55-0
M. Wt: 363.48
InChI Key: OSZBWEIGRZSHRL-HZHRSRAPSA-N
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Description

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a thienylmethylene group attached to an amino phenyl ring, which is further connected to a tert-butyl benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxaldehyde with 4-aminophenyl 4-(tert-butyl)benzenecarboxylate under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Furylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
  • 4-[(2-Pyridylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

Uniqueness

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-22(2,3)17-8-6-16(7-9-17)21(24)25-19-12-10-18(11-13-19)23-15-20-5-4-14-26-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBWEIGRZSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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